molecular formula C8H6ClNO4S B1420218 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride CAS No. 1060817-75-5

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

Cat. No. B1420218
M. Wt: 247.66 g/mol
InChI Key: HAAGKUCFHFJVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO3S2 . It’s a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The molecular structure of “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is characterized by the presence of an isoxazole ring, a furan ring, and a sulfonyl chloride group . The InChI code for this compound is 1S/C9H9ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4,15H,1-2H3 .

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of the Application : Isoxazole, which includes 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It has a wide spectrum of biological activities and therapeutic potential .
    • Methods of Application or Experimental Procedures : The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
    • Results or Outcomes : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .
  • Pharmacology

    • Summary of the Application : 1-Methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride, a compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, has been reported to be a potent oral hypoglycemic agent in normal and alloxan diabetic animals .
    • Methods of Application or Experimental Procedures : Oral administration of 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride significantly decreased blood glucose concentration in cockerels, guinea pigs, normal mice and alloxan-hyperglycemic mice and rats .
    • Results or Outcomes : The data indicate that 1-methyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride is an oral hypoglycemic agent in several species of experimental animals both in normo- and hyperglycemic states .
  • Chemical Synthesis

    • Summary of the Application : 2-methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride. It is used in chemical synthesis .
    • Methods of Application or Experimental Procedures : This compound is typically used in a laboratory setting for the synthesis of other chemical compounds .
    • Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
  • Thiophene Derivatives

    • Summary of the Application : 2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride, another compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, is used in the synthesis of thiophene derivatives .
    • Methods of Application or Experimental Procedures : This compound is used as a building block in the synthesis of various thiophene derivatives .
    • Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
  • Chemical Synthesis

    • Summary of the Application : 2-methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride. It is used in chemical synthesis .
    • Methods of Application or Experimental Procedures : This compound is typically used in a laboratory setting for the synthesis of other chemical compounds .
    • Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .
  • Thiophene Derivatives

    • Summary of the Application : 5-(3-methyl-5-isoxazolyl)-2-thiophenesulfonyl chloride, another compound related to 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride, is used in the synthesis of thiophene derivatives .
    • Methods of Application or Experimental Procedures : This compound is used as a building block in the synthesis of various thiophene derivatives .
    • Results or Outcomes : The specific outcomes depend on the nature of the reaction and the other reactants involved .

Safety And Hazards

The safety data sheet (SDS) for “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride” is available for reference . It’s important to handle this compound with care, following all safety protocols and guidelines.

Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the development of clinically viable drugs using isoxazole derivatives, including “5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride”.

properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4S/c1-5-4-7(14-10-5)6-2-3-8(13-6)15(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAGKUCFHFJVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(O2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672472
Record name 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride

CAS RN

1060817-75-5
Record name 5-(3-Methyl-5-isoxazolyl)-2-furansulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methyl-1,2-oxazol-5-yl)furan-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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